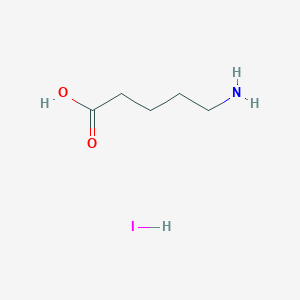

5-Aminopentanoic Acid Hydroiodide

Description

The exact mass of the compound 5-Aminopentanoic Acid Hydroiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Aminopentanoic Acid Hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminopentanoic Acid Hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminopentanoic acid;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.HI/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPJIVRDACIKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1705581-28-7 | |

| Record name | 5-Aminovaleric Acid Hydroiodide (Low water content) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Aminopentanoic Acid Hydroiodide and its Core Moiety for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Aminopentanoic Acid Hydroiodide (CAS Number: 1705581-28-7). Recognizing the audience of researchers, scientists, and drug development professionals, this document moves beyond a singular focus on the specified salt. It first addresses the well-documented, primary application of this specific compound in materials science. Subsequently, and more centrally for this audience, it pivots to an in-depth exploration of the core molecule, 5-Aminopentanoic Acid (5-AVA), detailing its biological significance, pharmacological activity, and potential applications in medicinal chemistry.

Introduction: A Tale of Two Applications

5-Aminopentanoic Acid Hydroiodide, the specific salt associated with CAS number 1705581-28-7, has carved a distinct niche in the field of materials science. It is a critical precursor and additive in the development of perovskite solar cells, where it significantly enhances device stability and performance.[1][2] While this application is a testament to its unique physicochemical properties, it is not the context in which a drug development professional would typically encounter its core chemical structure.

Therefore, this guide is structured to bridge this gap. We will first briefly explore the established role of the hydroiodide salt in photovoltaic technology. The primary focus will then shift to its parent compound, 5-aminopentanoic acid (5-AVA). 5-AVA is an endogenous human metabolite, a weak neurotransmitter agonist, and a versatile building block in chemical synthesis, making it a subject of considerable relevance to the pharmaceutical and life sciences sectors.[3][4]

Physicochemical Properties: A Comparative Overview

A clear distinction between the hydroiodide salt and its parent amino acid is essential for any experimental design. The table below summarizes their key properties.

| Property | 5-Aminopentanoic Acid Hydroiodide | 5-Aminopentanoic Acid (5-AVA) |

| Synonyms | 5-Aminovaleric Acid Hydroiodide, 5-AVAI | 5-Aminovaleric Acid, delta-Aminovaleric acid |

| CAS Number | 1705581-28-7 | 660-88-8[3] |

| Molecular Formula | C₅H₁₂INO₂ | C₅H₁₁NO₂[3] |

| Molecular Weight | 245.06 g/mol | 117.15 g/mol [3] |

| Appearance | White to light yellow powder/crystal[3] | Solid[3] |

| Primary Field | Materials Science (Perovskite Solar Cells) | Biochemistry, Pharmacology, Medicinal Chemistry |

Section 1: The Role of 5-Aminopentanoic Acid Hydroiodide in Perovskite Solar Cell Technology

The primary documented application of 5-Aminopentanoic Acid Hydroiodide (5-AVAI) is as an additive in the fabrication of perovskite solar cells (PSCs). Its function is multifaceted, addressing key stability and efficiency challenges in this promising photovoltaic technology.

The amphiphilic nature of 5-AVAI, possessing both a hydrophilic carboxylic acid group and an amine group, is central to its utility.[5] The carboxylic acid moiety can anchor to the metal oxide surfaces (e.g., mesoporous titania) used as electron transport layers in PSCs. This anchoring improves the interface, facilitating more efficient charge extraction and reducing energy losses.[1][5]

Furthermore, the ammonium iodide portion of the molecule interacts with the perovskite crystal lattice. This interaction helps to passivate surface defects, which are notorious sources of non-radiative recombination and device degradation.[5] By incorporating 5-AVAI, researchers can promote the formation of more ordered, less defect-rich perovskite structures, leading to devices with significantly enhanced long-term stability.[2]

Caption: Simplified metabolic pathway from L-lysine to 5-AVA.

Recent metabolomic studies have highlighted the significance of a 5-AVA derivative, 5-aminovaleric acid betaine (5-AVAB) . This trimethylated compound is closely associated with the gut microbiota and the consumption of whole grains. [1][5]Emerging research has linked circulating levels of 5-AVAB and its precursor, N,N,N-trimethyl-5-aminovaleric acid (TMAVA), to metabolic diseases. Higher levels of TMAVA have been associated with an increased risk of adverse outcomes in heart failure patients, potentially by inhibiting fatty acid oxidation and accelerating cardiac hypertrophy. [6][7][8]Similarly, elevated 5-AVAB levels have been shown to predict impaired glucose metabolism and diabetes. [2][9]These findings open a new avenue of research into how diet- and microbiota-derived metabolites of 5-AVA can influence cardiovascular and metabolic health.

Pharmacological Activity: A Weak GABA Agonist

From a pharmacological perspective, 5-AVA is recognized as a methylene homologue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). [3][10]5-AVA functions as a weak GABA receptor agonist. [3] GABA receptors, particularly the GABA-A receptor, are ligand-gated ion channels that, when activated, allow chloride ions to enter the neuron. [10][11]This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory, sedative effect. [11]The GABAergic system is a major target for a wide range of drugs, including benzodiazepines, barbiturates, and anesthetics, which typically act as positive allosteric modulators rather than direct agonists. [11][12] While 5-AVA itself is a weak agonist, its structure serves as a foundational scaffold for designing more potent and selective GABAergic compounds. Its ability to interact with GABA receptors makes it and its derivatives interesting candidates for research into conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety, although this remains a largely exploratory area.

Caption: Simplified diagram of 5-AVA acting as a weak agonist at a GABAergic synapse.

Section 3: Applications in Medicinal Chemistry and Drug Development

The true value of 5-AVA for drug development professionals lies in its utility as a versatile chemical building block. Its bifunctional nature—containing both a primary amine and a carboxylic acid separated by a flexible alkyl chain—makes it an ideal scaffold and linker.

Role as a PROTAC Linker

One of the most exciting modern therapeutic modalities is the development of PROteolysis TArgeting Chimeras (PROTACs). These are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

The length and composition of the linker are critical for the efficacy of a PROTAC. 5-aminopentanoic acid, often in a protected form like Fmoc-5-aminopentanoic acid , serves as an excellent component for constructing these linkers. [13]The five-carbon chain provides flexibility and spatial orientation, enabling the formation of a productive ternary complex between the target, the PROTAC, and the E3 ligase. The terminal amine and carboxylic acid groups provide orthogonal handles for conjugation to the two different ligands. [13]

Caption: Conceptual structure of a PROTAC molecule using a 5-AVA derived linker.

Scaffold for Novel Therapeutics

Beyond linkers, 5-AVA is a valuable starting material for the synthesis of more complex molecules. Its structure is embedded within various biologically active compounds. The development of unnatural amino acids is a cornerstone of modern medicinal chemistry, used to improve the physicochemical properties and target selectivity of peptide-based drugs. [14]5-AVA can be modified at various positions to create novel amino acid scaffolds for incorporation into peptidomimetics or as standalone therapeutic agents.

Section 4: Synthesis and Safety

Representative Synthesis

While numerous synthetic routes exist, a common laboratory-scale approach to 5-aminopentanoic acid involves the hydrolysis of a cyclic precursor, such as piperidin-2-one (δ-valerolactam). This method is robust and provides a clear path to the final product. Industrial-scale synthesis may involve biocatalytic routes starting from L-lysine, which are becoming more efficient and sustainable. [15] Protocol: Acid-Catalyzed Hydrolysis of δ-Valerolactam

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add δ-valerolactam (1 equivalent).

-

Acid Addition: Add a solution of aqueous hydrochloric acid (e.g., 6M HCl, ~10 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove excess HCl and water. The resulting solid is 5-aminopentanoic acid hydrochloride.

-

Purification: The hydrochloride salt can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether). The free amino acid can be obtained by neutralization of the hydrochloride salt with a suitable base followed by ion-exchange chromatography or recrystallization.

This protocol is illustrative. Researchers should consult peer-reviewed literature for optimized and validated procedures.

Safety and Handling

5-Aminopentanoic Acid Hydroiodide (CAS 1705581-28-7):

-

Hazards: Causes skin irritation and serious eye irritation.

-

Precautions: Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. In case of contact, wash affected areas with plenty of water.

5-Aminopentanoic Acid (CAS 660-88-8):

-

Hazards: May cause skin, eye, and respiratory irritation.

-

Precautions: Standard laboratory precautions should be observed. Handle in a well-ventilated area, using personal protective equipment (gloves, safety glasses). Avoid generating dust.

Conclusion

5-Aminopentanoic Acid Hydroiodide (CAS 1705581-28-7) is a specialized chemical with a clear and impactful role in advancing perovskite solar cell technology. For the drug development community, however, the true value is found in its core structure: 5-aminopentanoic acid. As a human metabolite, a weak GABA agonist, and a highly versatile synthetic building block, 5-AVA and its derivatives are deeply enmeshed in the language of biology and medicinal chemistry. From its influence on metabolic diseases via the gut microbiome to its enabling role in the synthesis of cutting-edge therapeutics like PROTACs, 5-AVA presents numerous opportunities for further research and innovation. Understanding the distinction between the applications of the hydroiodide salt and the broader biological relevance of the parent amino acid is crucial for leveraging this fascinating molecule to its full potential in the pharmaceutical sciences.

References

-

Human Metabolome Database. Showing metabocard for 5-Aminopentanoic acid (HMDB0003355). Available from: [Link]

-

PubChem. 5-Aminovaleric acid. National Center for Biotechnology Information. Available from: [Link]

-

Al-Isa, A. I., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Molecules, 25(24), 5947. Available from: [Link]

-

Li, C., et al. (2022). Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. Nature Communications, 13(1), 1757. Available from: [Link]

-

ResearchGate. (PDF) Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. Available from: [Link]

-

National Center for Biotechnology Information. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy. PubMed Central. Available from: [Link]

-

Metabolomics Workbench. 5-Aminopentanoic acid. Available from: [Link]

-

FooDB. Showing Compound 5-Aminopentanoic acid (FDB023151). Available from: [Link]

-

Charles River Laboratories. Preclinical Studies. Available from: [Link]

-

National Center for Biotechnology Information. 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes. PubMed Central. Available from: [Link]

- Google Patents. A kind of preparation method of 5 aminovaleric acid hydrochloride.

-

Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Available from: [Link]

-

KEGG COMPOUND. C00431. Available from: [Link]

-

ACS Publications. Syntheses of (S)-5-substituted 4-aminopentanoic acids: a new class of .gamma.-aminobutyric acid transaminase inactivators. The Journal of Organic Chemistry. Available from: [Link]

-

Wikipedia. GABA receptor agonist. Available from: [Link]

-

ResearchGate. An efficient synthesis of 5-aminovaleric acid | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites. PubMed. Available from: [Link]

-

National Center for Biotechnology Information. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available from: [Link]

-

Future Science. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives. Available from: [Link]

-

MDPI. Phenolics as GABAA Receptor Ligands: An Updated Review. Available from: [Link]

-

BioWorld. GABA-A alpha5 inverse agonists show potential in the treatment of cognitive dysfunction. Available from: [Link]

-

National Center for Biotechnology Information. GABA Receptor. StatPearls. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Diet- and microbiota-related metabolite, 5-aminovaleric acid betaine (5-AVAB), in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Gut microbiota production of trimethyl-5-aminovaleric acid reduces fatty acid oxidation and accelerates cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Aminovaleric acid betaine predicts impaired glucose metabolism and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. GABA receptor agonist - Wikipedia [en.wikipedia.org]

- 12. Analysis of GABAA Receptor Activation by Combinations of Agonists Acting at the Same or Distinct Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fmoc-5-aminopentanoic acid, 123622-48-0 | BroadPharm [broadpharm.com]

- 14. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Molecular Structure and Characterization of 5-Aminovaleric Acid Hydroiodide (5-AVAI)

Abstract

This technical guide provides a comprehensive examination of 5-Aminovaleric Acid Hydroiodide, commonly known by the abbreviation 5-AVAI. While the nomenclature may suggest a connection to aminoindan derivatives used in neuropharmacology, 5-AVAI is a structurally distinct organic ammonium salt with primary applications in materials science. Its principal role is as a critical additive for enhancing the stability and performance of perovskite solar cells (PSCs). This document offers an in-depth analysis of its molecular structure, physicochemical properties, and the analytical methodologies required for its structural verification and quality control. Detailed protocols for spectroscopic characterization are provided to ensure researchers can confidently validate the identity and purity of this important precursor.

Introduction and Disambiguation

In the landscape of specialized research chemicals, precise identification is paramount. The acronym 5-AVAI designates 5-Aminovaleric Acid Hydroiodide , a bifunctional organic salt.[1][2] It is crucial to distinguish this compound from psychoactive substances based on the aminoindan scaffold, such as 2-AI or 5-IAI, which are explored in drug development for their effects on monoamine transporters.[3] 5-AVAI does not share this scaffold; its utility is rooted in its unique molecular structure that lends itself to the field of photovoltaics.

Molecular Structure and Formula

The chemical identity of 5-AVAI is that of an ionic compound, resulting from the reaction of 5-aminovaleric acid with hydroiodic acid.

-

Molecular Formula : C₅H₁₂INO₂[2]

-

IUPAC Name : 5-ammoniumpentanoic acid iodide

-

Synonyms : 5-Aminopentanoic Acid Hydroiodide, Homopiperidinic Acid Hydroiodide[8]

The structure consists of a 5-ammoniumpentanoic acid cation and an iodide anion . The cation contains a five-carbon aliphatic chain, with a terminal carboxylic acid group (-COOH) at one end and a terminal ammonium group (-NH₃⁺) at the other. This bifunctional nature is the cornerstone of its utility in perovskite engineering.

Caption: Ionic structure of 5-Aminovaleric Acid Hydroiodide (5-AVAI).

Physicochemical and Computed Properties

A comprehensive understanding of a material's physicochemical properties is essential for experimental design, from solvent selection to thermal processing. The data below is summarized for 5-AVAI and its parent non-salt form, 5-aminovaleric acid.

| Property | Value | Compound | Source(s) |

| Molecular Weight | 245.06 g/mol | 5-AVAI | [2][8] |

| Appearance | White to light yellow solid/crystal | 5-AVAI | [8] |

| Molecular Formula | C₅H₁₂INO₂ | 5-AVAI | [2] |

| Parent Acid Formula | C₅H₁₁NO₂ | 5-Aminovaleric Acid | [9] |

| Parent Acid MW | 117.15 g/mol | 5-Aminovaleric Acid | [9] |

| Parent Acid LogP | -2.63 (Predicted) | 5-Aminovaleric Acid | [9] |

| Parent Acid pKa | 4.27 (Carboxyl), 10.77 (Amine) | 5-Aminovaleric Acid | [9] |

| Solubility (Parent) | Highly soluble in water | 5-Aminovaleric Acid | [9] |

Analytical Characterization Workflow

Verifying the identity, purity, and structural integrity of 5-AVAI is a prerequisite for its use in high-performance applications. A multi-technique approach is necessary for unambiguous characterization. The following workflow provides a self-validating system for quality control.

Caption: Logical workflow for the comprehensive characterization of 5-AVAI.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the 5-AVAI molecule.

Methodology:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the 5-AVAI sample with ~100 mg of dry, spectroscopy-grade KBr. Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet-pressing die. Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

-

Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Analysis: Mount the KBr pellet in the sample holder and acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Interpretation:

-

Causality: The presence of a strong, broad absorption between 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid hydrogen-bonded with the N-H stretches of the ammonium group.

-

A sharp, strong peak around 1700-1730 cm⁻¹ confirms the C=O (carbonyl) stretch of the carboxylic acid.

-

Absorptions in the 1500-1600 cm⁻¹ range correspond to N-H bending vibrations of the ammonium group.

-

Peaks in the 2850-2960 cm⁻¹ region validate the C-H stretching of the aliphatic methylene (-CH₂-) backbone.

-

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and assess purity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 5-AVAI and dissolve it in ~0.6-0.7 mL of a deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in a 5 mm NMR tube. D₂O is often preferred due to the salt nature of the compound.

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to achieve optimal homogeneity. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum.

-

Expected Signals (in D₂O): Expect three distinct multiplets for the methylene protons. The protons alpha to the -NH₃⁺ group (~3.0 ppm) and alpha to the -COOH group (~2.2 ppm) will be the most deshielded. The remaining protons in the middle of the chain will appear further upfield (~1.6 ppm). The acidic and ammonium protons will exchange with D₂O and may not be visible.

-

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum (typically proton-decoupled).

-

Expected Signals: Expect five distinct signals, one for each unique carbon in the aliphatic chain, including the carbonyl carbon at the most downfield position (>175 ppm).

-

-

Data Interpretation:

-

Causality: The chemical shifts, splitting patterns (multiplicity), and integration values of the ¹H signals must be consistent with the 5-carbon chain structure. The presence of unexpected peaks would indicate impurities. The ¹³C spectrum provides a direct count of the unique carbon environments, serving as a robust validation of the molecular backbone. Solid-state NMR has also been effectively used to study the local environment of 5-AVAI within the perovskite lattice.[10]

-

Protocol: Mass Spectrometry (MS)

Objective: To confirm the molecular mass of the organic cation.

Methodology:

-

Sample Preparation: Prepare a dilute solution of 5-AVAI (~10-100 µg/mL) in a suitable solvent system, such as methanol/water (50:50), that is compatible with electrospray ionization.

-

Analysis: Infuse the sample solution directly into the mass spectrometer's electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Interpretation:

-

Causality: The primary purpose of this analysis is to verify the mass of the cationic component. The spectrum should show a dominant peak at a mass-to-charge ratio (m/z) corresponding to the protonated parent molecule (5-aminovaleric acid), which is the cation of 5-AVAI.

-

Expected Ion: [C₅H₁₁NO₂ + H]⁺ or [C₅H₁₂NO₂]⁺

-

Calculated m/z: ~118.086

-

This result provides definitive evidence of the cationic portion of the salt, complementing the structural data from NMR and FTIR.

-

Conclusion

5-Aminovaleric Acid Hydroiodide (5-AVAI) is a specialized organic salt whose molecular structure is fundamentally enabling for advancements in perovskite-based materials science. Its bifunctional cation, featuring both ammonium and carboxylic acid termini, provides the chemical properties necessary to passivate defects and enhance the durability of photovoltaic devices. The structural formula of C₅H₁₂INO₂ has been well-established, and its identity can be rigorously confirmed through a combination of spectroscopic techniques including NMR, FTIR, and Mass Spectrometry. The protocols and data presented in this guide provide researchers with a validated framework for the characterization and quality control of 5-AVAI, ensuring experimental reproducibility and contributing to the continued development of next-generation energy technologies.

References

- ResearchGate. (n.d.). (a) The molecular structure of (5-AVA) iodide and Cs-(5-AVA) acetate...

-

Liechti, M. E., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Enhanced α-phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing. Retrieved from [Link]

- ResearchGate. (n.d.). Characterization of the “Methylenedioxy-2-Aminoindans.

-

DeGrave, A. J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Aminoindane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Aminovaleric acid. PubChem Compound Database. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Aminovaleric Acid Hydroiodide (5-AVAI): A Key Precursor for Advanced Perovskite Solar Cells. Retrieved from [Link]

- ResearchGate. (n.d.). Aminoindane derivatives.

- Péan, E., et al. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Nanomaterials.

-

National Center for Biotechnology Information. (n.d.). 5-Aminovaleric Acid Hydroiodide (Low water content). PubChem Compound Database. Retrieved from [Link]

-

Wang, H., et al. (2020). 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

MDPI. (2020). Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. Nanomaterials. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Enhanced α-phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. Energy Advances. Retrieved from [Link]

- American Chemical Society. (2019). Atomic-Level Microstructure of Efficient Formamidinium-Based Perovskite Solar Cells Stabilized by 5-Ammonium Valeric Acid Iodide. Journal of the American Chemical Society.

- ResearchGate. (2024). Enhanced α-phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Aminovaleric Acid Hydroiodide (Low water content) | C5H12INO2 | CID 118324268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Enhanced α-phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 8. 5-Aminovaleric Acid Hydroiodide | 1705581-28-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scl.rs [scl.rs]

An In-Depth Technical Guide to the Synthesis of Homopiperidinic Acid Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of a robust and well-established synthetic route to Homopiperidinic Acid Hydroiodide, a valuable building block in medicinal chemistry and drug development. As a GABA (γ-aminobutyric acid) analog, homopiperidinic acid and its derivatives are of significant interest for their potential neurological activity. This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating and scientifically rigorous protocol.

Introduction: The Significance of Homopiperidinic Acid

Homopiperidinic acid, systematically known as 3-piperidineacetic acid, is a cyclic amino acid that can be considered a conformationally restricted analog of GABA.[1] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogs are widely explored for their potential as anticonvulsants, anxiolytics, and treatments for neuropathic pain.[2][3] The synthesis of homopiperidinic acid and its salts, such as the hydroiodide, is a critical step in the development of novel therapeutics targeting the GABAergic system.

Strategic Approach to Synthesis

The most direct and industrially scalable approach to homopiperidinic acid involves a two-step sequence starting from the readily available precursor, 3-pyridineacetic acid. This strategy hinges on the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, followed by the formation of the hydroiodide salt.

Logical Flow of the Synthesis

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Precursor - 3-Pyridineacetic Acid

While 3-pyridineacetic acid is commercially available, understanding its synthesis provides valuable context. A common laboratory-scale preparation involves the Willgerodt-Kindler reaction of 3-acetylpyridine, followed by hydrolysis.[4]

Experimental Protocol: Synthesis of 3-Pyridineacetic Acid Hydrochloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-acetylpyridine, sulfur, and morpholine.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is poured into ice water to precipitate the 3-pyridinethioacetylmorpholine intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed using concentrated hydrochloric acid under reflux.

-

Isolation: Upon cooling, 3-pyridineacetic acid hydrochloride crystallizes and can be isolated by filtration.

Part 2: Catalytic Hydrogenation to Homopiperidinic Acid

The core of the synthesis is the reduction of the aromatic pyridine ring of 3-pyridineacetic acid to the saturated piperidine ring of homopiperidinic acid. Catalytic hydrogenation is the method of choice for this transformation due to its efficiency and atom economy.

Catalyst Selection: The Rationale for Rhodium on Alumina

Several catalysts are effective for pyridine hydrogenation, including platinum, palladium, and rhodium-based systems.[5][6][7][8][9][10][11][12][13] For this specific transformation, rhodium on alumina (Rh/Al₂O₃) is a highly effective and selective catalyst. The choice of catalyst is critical to avoid side reactions such as decarboxylation, which can be problematic under harsh conditions.[8]

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with 3-pyridineacetic acid and a suitable solvent. Water or a lower alcohol like ethanol is typically used.

-

Catalyst Addition: 5% Rhodium on alumina catalyst is added to the reaction mixture. The catalyst loading is typically in the range of 1-5 mol%.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is agitated at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite®. The filtrate, containing the homopiperidinic acid, is then concentrated under reduced pressure to yield the crude product.

| Parameter | Condition | Rationale |

| Catalyst | 5% Rhodium on Alumina | High activity and selectivity for pyridine ring reduction. |

| Solvent | Water or Ethanol | Good solubility for the starting material and product. |

| Hydrogen Pressure | 50-100 psi | Sufficient for efficient hydrogenation without requiring specialized high-pressure equipment. |

| Temperature | 25-50 °C | Mild conditions to minimize side reactions. |

Purification of Homopiperidinic Acid (Free Base)

The crude homopiperidinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Part 3: Formation of Homopiperidinic Acid Hydroiodide

The final step is the conversion of the free base of homopiperidinic acid to its hydroiodide salt. This is a straightforward acid-base neutralization reaction.[1][14][15] The formation of a salt can improve the compound's stability, solubility, and handling properties, which is often desirable for pharmaceutical applications.

Experimental Protocol: Salt Formation

-

Dissolution: The purified homopiperidinic acid (free base) is dissolved in a suitable solvent, such as isopropanol or ethanol.

-

Acidification: A solution of hydroiodic acid (HI) in water or an organic solvent is added dropwise to the stirred solution of the amine at room temperature or below. The amount of HI added should be stoichiometric (1 equivalent).

-

Crystallization: The homopiperidinic acid hydroiodide salt will typically precipitate from the solution upon addition of the acid or upon cooling.

-

Isolation and Drying: The crystalline salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product.

Caption: Workflow for hydroiodide salt formation.

Conclusion

The synthesis of Homopiperidinic Acid Hydroiodide presented in this guide is a reliable and scalable method that proceeds in high yield from readily available starting materials. The key transformation, a catalytic hydrogenation of 3-pyridineacetic acid, is a well-understood and robust reaction. By carefully controlling the reaction conditions and employing a suitable catalyst such as rhodium on alumina, the desired product can be obtained with high purity. The final salt formation step provides a stable and easily handled form of this important GABA analog, ready for further investigation in drug discovery and development programs.

References

- Falch, E., Krogsgaard-Larsen, P., & Christensen, A. V. (1981). Synthesis and biological activity of N-substituted derivatives of nipecotic acid, guvacine and homonipecotic acid. Journal of Medicinal Chemistry, 24(2), 148-154.

- Taylor, E. C., & Shvo, Y. (1962). The Willgerodt-Kindler Reaction. II. A Study of the Mechanism of the Reaction of 3-Acetylpyridine. The Journal of Organic Chemistry, 27(10), 3681-3685.

- Freifelder, M. (1963). Catalytic hydrogenation of pyridines.

- Silverman, R. B. (2008). From basic science to blockbuster drug: the discovery of Lyrica.

- Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in Brain Research, 160, 9-19.

- Johnstone, R. A. W., Wilby, A. H., & Entwistle, I. D. (1985).

- Corma, A., & Serna, P. (2006).

- Breit, B., & Seiche, W. (2001).

- Freifelder, M., & Stone, G. R. (1961). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 26(2), 3805-3808.

- Rylander, P. N. (2002). Hydrogenation in Organic Synthesis. Academic Press.

- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.

- Anderson, N. G. (2012). Practical process research & development: a guide for organic chemists. Academic press.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Perrin, D. D., & Armarego, W. L. (1988).

- Nishimura, S. (2001). Handbook of heterogeneous catalytic hydrogenation for organic synthesis. John Wiley & Sons.

- House, H. O. (1972). Modern synthetic reactions. WA Benjamin.

- Bartók, M. (2013).

- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).

- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.

- James, B. R. (1973).

- Brown, E. V. (1960). The Willgerodt Reaction. Synthesis, 1960(1), 1-10.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ycdehongchem.com [ycdehongchem.com]

- 4. CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride - Google Patents [patents.google.com]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 15. Greenwich Academic Literature Archive - Interactions of halogens with amines [gala.gre.ac.uk]

A Senior Application Scientist's Guide to the Solubility of 5-Aminopentanoic Acid Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

5-Aminopentanoic Acid Hydroiodide (5-APAI), also known as 5-aminovaleric acid hydroiodide, is an organic salt with significant potential in various scientific fields, including as a component in the formulation of perovskite solar cells.[1] Its structure comprises a five-carbon chain with a terminal carboxylic acid group and a terminal ammonium group, which is ionically bonded to an iodide counter-ion. This structure dictates its physicochemical properties and, most critically for any application, its solubility.

As a hydroiodide salt of an amino acid, 5-APAI is essentially a protonated version of the parent zwitterionic 5-aminopentanoic acid. The presence of a formal positive charge on the ammonium group and the ionic association with the iodide anion are the dominant factors governing its interaction with different solvents. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of 5-APAI, offering field-proven insights and robust protocols for its handling and application.

Physicochemical Properties and Their Impact on Solubility

A molecule's solubility is not an arbitrary value; it is a direct consequence of its physical and chemical properties. The key to predicting and manipulating the solubility of 5-APAI lies in understanding its core characteristics.

| Property | Value / Predicted Value | Significance for Solubility |

| Molecular Formula | C₅H₁₂INO₂ | Indicates the presence of a polar backbone and an iodide salt.[2] |

| Molecular Weight | 245.06 g/mol | Affects the mass-to-volume ratio in solution.[2] |

| Appearance | White to light yellow crystalline powder | A solid state implies that energy (lattice energy) must be overcome for dissolution to occur. |

| Predicted pKa (Acidic) | ~4.65 (Carboxylic Acid) | The carboxylic acid group is deprotonated at pH values above this, increasing negative charge.[3] |

| Predicted pKa (Basic) | ~10.21 (Amine) | The amino group is protonated at pH values below this, contributing a positive charge.[3] |

| Predicted LogP | -2.8 | This highly negative value indicates a strong preference for polar (aqueous) environments over nonpolar (oily) ones.[3] |

| Ionic Nature | Salt of a weak acid and weak base | As an ionic compound, it is predisposed to dissolve in polar solvents that can stabilize the resulting ions. |

The low LogP value is particularly telling. It strongly suggests that 5-APAI is highly hydrophilic. The molecule's structure, featuring a charged ammonium group (-NH₃⁺) and a polar carboxylic acid group (-COOH), allows for strong hydrogen bonding and ion-dipole interactions with polar solvents.

The Theoretical Framework: Solute-Solvent Interactions

The principle of "like dissolves like" is fundamental. The solubility of 5-APAI is determined by the energetic favorability of interactions between its ions (5-aminopentanoic acid cation and iodide anion) and the solvent molecules, compared to the strength of the interactions holding the crystal lattice together.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These are the best solvents for ionic compounds. They possess O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors.

-

Cation Solvation: The positively charged ammonium group (-NH₃⁺) is effectively solvated by the partial negative charge on the oxygen atoms of water or alcohol molecules.

-

Anion Solvation: The iodide anion (I⁻) is solvated by the partial positive charge on the hydrogen atoms of the solvent's hydroxyl groups. This ability to solvate both the cation and anion is why high solubility is expected in these solvents.

-

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds. They can solvate cations effectively through their negatively polarized atoms (like the oxygen in DMSO) but are poor at solvating anions. This imbalance often leads to lower solubility compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): These solvents lack significant dipole moments and cannot form strong interactions with ions. The energy required to break the ionic lattice of 5-APAI is not compensated by solute-solvent interactions, leading to negligible solubility.

The relationship between these properties can be visualized as follows:

Predicted Solubility Profile

While extensive empirical data for 5-APAI is not publicly available, a reliable solubility profile can be predicted based on the behavior of its parent compound, 5-aminopentanoic acid (highly soluble in water at 1000 mg/mL), and structurally similar amino acid salts.[4]

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Predicted Quantitative Range (at 25°C) | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very High | > 200 mg/mL | Excellent solvation of both cation and anion via ion-dipole interactions and hydrogen bonding. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to Low | 1 - 50 mg/mL | Good cation solvation but poor anion solvation reduces overall solubility compared to protic solvents. |

| Slightly Polar | Acetone, Ethyl Acetate | Very Low | < 1 mg/mL | Insufficient polarity to overcome the crystal lattice energy of the salt. |

| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | Insoluble | < 0.1 mg/mL | No favorable interactions between the nonpolar solvent and the ionic solute. |

Critical Factors Influencing Solubility

The Effect of pH

The pH of an aqueous solution will have a profound impact on the solubility of 5-APAI by altering the charge state of the molecule. Although the compound is supplied as a salt (with the amine already protonated), the equilibrium can be shifted.

-

Acidic Conditions (pH < 4): The carboxylic acid group (-COOH) remains fully protonated, and the amino group (-NH₃⁺) is also protonated. The molecule exists as a cation. The solubility is expected to remain high.

-

Neutral to Mildly Acidic Conditions (pH 4-8): In this range, the molecule transitions to its zwitterionic form, where the carboxylic acid is deprotonated (-COO⁻) and the amine is protonated (-NH₃⁺). While still polar, zwitterions can sometimes have lower solubility than their fully charged salt forms, particularly around the isoelectric point (pI).

-

Alkaline Conditions (pH > 10): The amino group begins to deprotonate (-NH₂), and the molecule becomes an anion (-COO⁻). Solubility is expected to be high in this region as well due to the charged nature of the molecule.

The interplay between pH and the charge state of the parent amino acid is a key lever for controlling solubility in aqueous systems.[5]

The Effect of Temperature

For most solid solutes, including 5-APAI, the dissolution process is endothermic, meaning it consumes heat. Therefore, increasing the temperature will generally increase both the rate of dissolution and the equilibrium solubility. This is a crucial parameter to consider when preparing concentrated stock solutions. However, researchers must be cautious about potential degradation at elevated temperatures.

Field-Proven Protocol: Experimental Determination of Equilibrium Solubility

This protocol describes a robust, self-validating method for accurately determining the solubility of 5-APAI in a given solvent, based on the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of 5-APAI in a selected solvent at a specified temperature (e.g., 25°C).

Materials:

-

5-Aminopentanoic Acid Hydroiodide (solid)

-

Solvent of interest (e.g., HPLC-grade water, methanol)

-

2 mL glass vials with screw caps

-

Analytical balance (4 decimal places)

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm, ensure compatibility with solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a validated gravimetric method)

Experimental Workflow Diagram:

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 5-Aminovaleric Acid Hydroiodide (Low water content) | C5H12INO2 | CID 118324268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]

- 4. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

5-AVAI precursor for perovskite synthesis

An In-depth Technical Guide to 5-Aminovaleric Acid Iodide (5-AVAI) as a Precursor for High-Performance Perovskite Synthesis

For Researchers, Scientists, and Professionals in Perovskite Technology

Abstract

The rapid advancement of perovskite solar cells (PSCs) has been largely dependent on overcoming their inherent instability. Among the various strategies employed, the use of additives and dimensional engineering has proven to be highly effective. This technical guide focuses on 5-aminovaleric acid iodide (5-AVAI), a bifunctional organic spacer cation that has emerged as a critical component in the synthesis of efficient and stable perovskite materials. We will delve into the fundamental chemistry of 5-AVAI, its multifaceted roles in perovskite formation, and its profound impact on the morphological, optoelectronic, and stability characteristics of perovskite films. This guide will provide a comprehensive overview of the mechanisms through which 5-AVAI enhances device performance and longevity, supported by detailed experimental protocols and data-driven insights.

The Chemical Rationale for 5-AVAI in Perovskite Synthesis

-

Ammonium Group (-NH₃⁺): This positively charged group can interact with the inorganic [PbI₆]⁴⁻ octahedra, similar to the methylammonium (MA⁺) or formamidinium (FA⁺) cations in conventional 3D perovskites. This interaction allows for its incorporation into the perovskite lattice.

-

Alkyl Chain (-(CH₂)₄-): The hydrocarbon chain provides hydrophobicity, which contributes to the enhanced moisture resistance of the resulting perovskite films.[2]

The iodide counter-ion (I⁻) is also a key component, as it becomes part of the halide sublattice of the perovskite crystal structure.

The Multifaceted Roles of 5-AVAI in Perovskite Films

The incorporation of 5-AVAI into the perovskite precursor solution initiates a cascade of beneficial effects that manifest in the final device. These roles can be broadly categorized as follows:

Dimensional Engineering: Formation of 2D/3D Heterostructures

Caption: Workflow for incorporating 5-AVAI as an additive.

Protocol 2: Post-Synthesis Treatment with 5-AVAI

This method involves treating a pre-formed 3D perovskite film with a solution of 5-AVAI.

Objective: To form a passivating quasi-2D layer on the surface of a 3D perovskite film.

Materials:

-

Pre-fabricated 3D perovskite films (e.g., MAPbI₃)

-

5-Aminovaleric acid iodide (5-AVAI)

-

Isopropanol (IPA)

-

Substrates with 3D perovskite films

Procedure:

-

Prepare the 3D Perovskite Film:

-

Synthesize a standard 3D perovskite film using your established protocol.

-

-

Prepare the 5-AVAI Treatment Solution:

-

Dissolve a low concentration of 5-AVAI in a suitable solvent such as isopropanol. A typical concentration is in the range of 1-5 mg/mL.

-

-

Post-Treatment Application:

-

Spin-coat the 5-AVAI/IPA solution onto the pre-formed 3D perovskite film at a moderate speed (e.g., 4000 rpm) for a short duration (e.g., 20-30 s). [4]4. Annealing:

-

Anneal the treated film at a moderate temperature (e.g., 100 °C) for a short time (e.g., 5-10 minutes) to promote the reaction between 5-AVAI and the perovskite surface and to remove any residual solvent. [4]5. Characterization:

-

Analyze the surface of the treated film using techniques like XPS to confirm the formation of the 2D capping layer and other characterization methods to evaluate the impact on film properties.

-

Conclusion and Future Outlook

5-Aminovaleric acid iodide has proven to be a highly effective and versatile precursor for enhancing the performance and stability of perovskite solar cells. Its ability to act as a dimensional engineering agent, a defect passivator, and a crystallization modulator addresses several of the key challenges facing perovskite technology. The formation of 2D/3D heterostructures is a particularly promising strategy for achieving long-term operational stability without significantly compromising the high efficiency of 3D perovskites.

Future research in this area will likely focus on:

-

Optimizing the Alkyl Chain Length: Investigating other amino acid-based spacer cations with varying chain lengths to fine-tune the optoelectronic properties and stability of the 2D capping layer.

-

Synergistic Effects with Other Additives: Exploring the combined use of 5-AVAI with other passivating agents or additives to achieve even greater defect reduction and stability enhancement.

-

Large-Area Deposition: Translating the benefits of 5-AVAI from lab-scale spin-coating to large-area deposition techniques such as slot-die coating and inkjet printing, which are essential for commercialization. [2][6] By providing a deeper understanding of the fundamental mechanisms at play, this guide aims to empower researchers and scientists to further innovate and optimize the use of 5-AVAI and related materials in the pursuit of highly efficient and stable perovskite technologies.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells.

- IEEE Xplore. 5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells. (2025-09-22).

- ACS Publications. Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive. (2024-10-30).

- MDPI. Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2020-12-14).

- ACS Publications. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension. (2020-09-15).

- Chinese Chemical Society. Selection of Functional Spacer Cations for Efficient 2D/3D Perovskite Solar Cells. (2023-02-16).

- OSTI. Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives.

- ResearchGate. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension | Request PDF.

- RSC Publishing. phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. (2024-12-03).

- ResearchGate. (PDF) Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. (2025-10-15).

- ResearchGate. 5-Ammonium Valeric Acid Iodide (5-AVAI) Molecules Modified Buried Interface for Realizing High-Performance Perovskite Solar Cells | Request PDF. (2025-09-26).

- PubMed. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI 3 via a Mixed-Cation Perovskite with Reduced Dimension. (2020-10-01).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Pivotal Role of 5-Aminopentanoic Acid Hydroiodide in Engineering High-Performance Perovskite Crystals: A Technical Guide

Abstract

The rapid progression of perovskite solar cell (PSC) technology towards commercial viability is intrinsically linked to the meticulous control of perovskite crystal growth and the mitigation of performance-degrading defects. This technical guide provides an in-depth exploration of the multifaceted role of 5-aminopentanoic acid hydroiodide (5-AVAI) as a critical additive in achieving superior perovskite film quality. We will elucidate the underlying chemical mechanisms through which 5-AVAI modulates crystal growth, passivates defects, and enhances the overall stability and efficiency of perovskite-based optoelectronic devices. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged in the advancement of perovskite technology.

Introduction: The Challenge of Perovskite Crystal Perfection

The Multifunctional Nature of 5-Aminopentanoic Acid Hydroiodide

The primary attributes of 5-AVAI that contribute to its efficacy include:

-

Amphiphilic Character: The presence of both a hydrophilic ammonium head and a more hydrophobic alkyl chain allows 5-AVAI to interact with various components within the perovskite precursor solution and at the interfaces of the resulting film.

-

Coordinating Functional Groups: The ammonium and carboxyl groups can effectively coordinate with the lead (Pb²⁺) ions and interact with the organic cations (e.g., methylammonium, MA⁺) in the perovskite lattice.[6]

-

Dimensional Tuning: The bulky size of the 5-AVAI cation makes it unsuitable for incorporation into the 3D perovskite lattice, instead promoting the formation of lower-dimensional (quasi-2D) perovskite structures at the surface and grain boundaries of the 3D perovskite film.[10]

Mechanisms of Action: How 5-AVAI Influences Perovskite Crystal Growth

The introduction of 5-AVAI into the perovskite precursor solution or as a post-treatment agent initiates a cascade of interactions that profoundly influence the crystallization process and the final film properties.

Modulation of Crystallization Kinetics

5-AVAI has been shown to slow down the perovskite crystallization process.[11] The strong interaction between the functional groups of 5-AVAI and the perovskite precursors in solution leads to the formation of intermediate complexes. This retards the rapid nucleation and growth of perovskite crystals, allowing for the formation of larger, more oriented grains with a reduced density of grain boundaries.[11][12]

Defect Passivation: A Dual-Pronged Approach

Defect passivation is a cornerstone of high-performance PSCs, and 5-AVAI excels in this regard through multiple mechanisms.[2][7][13]

The following diagram illustrates the interaction of 5-AVAI at the perovskite grain boundaries and surface:

Caption: Schematic of 5-AVAI passivating defects and forming a 2D capping layer.

Improved Film Morphology and Reduced Residual PbI₂

The controlled crystallization induced by 5-AVAI leads to perovskite films with improved morphology, characterized by larger grain sizes, reduced pinhole density, and better surface coverage.[1][16][17] Some studies have also shown that 5-AVAI can facilitate the conversion of residual lead iodide (PbI₂) into the perovskite phase, which is beneficial as excess PbI₂ can be detrimental to long-term device stability.[2]

Impact on Perovskite Solar Cell Performance and Stability

The cumulative effects of improved crystal quality, defect passivation, and enhanced film morphology translate into significant improvements in the photovoltaic performance and long-term stability of PSCs.

| Photovoltaic Parameter | Impact of 5-AVAI Addition | Rationale |

| Power Conversion Efficiency (PCE) | Increase | Reduced non-radiative recombination and improved charge extraction lead to higher overall efficiency.[6][15] |

| Open-Circuit Voltage (V_oc) | Increase | Suppression of defect states reduces the recombination-related voltage deficit.[6][16] |

| Short-Circuit Current Density (J_sc) | Variable | Can increase due to improved charge collection, but may slightly decrease if the 2D layer hinders charge transport. |

| Fill Factor (FF) | Increase | Reduced series resistance and suppressed recombination contribute to a higher fill factor. |

| Hysteresis | Reduction | Passivation of mobile ionic defects can mitigate the hysteretic behavior often observed in J-V scans.[2] |

| Stability (Moisture and Thermal) | Significant Increase | The hydrophobic 2D capping layer and reduced defect density enhance the perovskite film's resilience to environmental stressors.[1][5][15] |

Experimental Protocols

Preparation of Perovskite Precursor Solution with 5-AVAI

This protocol is a representative example for the incorporation of 5-AVAI as an additive in a methylammonium lead iodide (MAPI) based perovskite.

-

Materials:

-

Lead iodide (PbI₂)

-

Methylammonium iodide (MAI)

-

5-Aminopentanoic acid hydroiodide (5-AVAI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

-

Procedure: a. In a nitrogen-filled glovebox, prepare a stock solution of the desired perovskite precursor. For example, to prepare a 1.4 M solution of MAPI, dissolve 645.4 mg of PbI₂ and 222.6 mg of MAI in a mixture of DMF and DMSO (e.g., 4:1 v/v) to a final volume of 1 mL. b. To this precursor solution, add the desired amount of 5-AVAI. The optimal concentration of 5-AVAI is typically in the range of 1-5 mol% with respect to the lead concentration.[11] For instance, for a 3.5 mol% addition, add approximately 8.6 mg of 5-AVAI to the 1 mL precursor solution.[1] c. Stir the solution at an elevated temperature (e.g., 60-70 °C) for at least one hour or until all components are fully dissolved.[1][11] d. Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.

Post-Treatment of Perovskite Films with 5-AVAI

An alternative to incorporating 5-AVAI into the precursor solution is to apply it as a post-treatment to the already-formed perovskite film.

-

Materials:

-

Pre-fabricated perovskite thin film on a substrate.

-

5-Aminopentanoic acid hydroiodide (5-AVAI).

-

Anhydrous isopropanol (IPA).

-

-

Procedure: a. Prepare a dilute solution of 5-AVAI in IPA. A typical concentration is in the range of 1-10 mg/mL. b. Spin-coat the 5-AVAI solution onto the perovskite film at a moderate speed (e.g., 4000 rpm) for 30 seconds. c. Anneal the film at a moderate temperature (e.g., 100 °C) for 10-15 minutes to promote the reaction between 5-AVAI and the perovskite surface and to remove the residual solvent.[15]

The following workflow diagram illustrates the two primary methods for incorporating 5-AVAI:

Caption: Two common methods for applying 5-AVAI to perovskite films.

Conclusion and Future Outlook

5-Aminopentanoic acid hydroiodide has proven to be a highly effective and versatile additive for enhancing the quality, performance, and stability of perovskite solar cells. Its ability to modulate crystallization, passivate a wide range of defects, and form protective 2D/3D heterostructures addresses some of the most critical challenges facing perovskite technology. The continued exploration of such multifunctional additives and a deeper understanding of their interactions at the molecular level will undoubtedly pave the way for the development of even more efficient and durable perovskite-based optoelectronic devices, ultimately accelerating their commercial deployment.

References

- The Chemistry Behind Stability: How 5-AVAI Impacts Solar Cells. NINGBO INNO PHARMCHEM CO.,LTD.

- Enhancing Stability and Photovoltaic Performance of Perovskite Solar Cells via 5‐Ammonium Acid Additive. Semantic Scholar.

- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells. MDPI.

- Effects of 5-Ammonium Valeric Acid Iodide as Additive on Methyl Ammonium Lead Iodide Perovskite Solar Cells.

- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension.

- Perspectives on Intrinsic Toughening Strategies and Passivation of Perovskite Films with Organic Additives. OSTI.gov.

- 5-Ammonium Valeric Acid Iodide to Stabilize MAPbI3 via a Mixed-Cation Perovskite with Reduced Dimension.

- phase stability of formamidinium lead iodide with addition of 5-ammonium valeric acid chloride. RSC Publishing.

- Structure and morphology of perovskite films.

- Photovoltaic Efficiency Optimization of Electrodeposited MAPbI3 Perovskite: Impact of Ammonium Valeric Acid Iodide Additive.

- Additive passivation strategies to improve properties of evaporation-spray coating perovskite solar cells. RSC Publishing.

- Dual-site passivation by heterocycle functionalized amidinium cations toward high-performance inverted perovskite solar cells and modules. RSC Publishing.

- A synopsis of progressive transition in precursor inks development for metal halide perovskites-based photovoltaic technology. RSC Publishing.

- Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passiv

- Apparent Defect Densities in Halide Perovskite Thin Films and Single Crystals.

- Defect passivation in perovskite solar cells using an amino-functionalized BODIPY fluorophore. RSC Publishing.

- Perovskite synthesis, properties and their related biochemical and industrial applic

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation [mdpi.com]

- 3. Perovskite synthesis, properties and their related biochemical and industrial application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Defect passivation in perovskite solar cells using an amino-functionalized BODIPY fluorophore - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Additive passivation strategies to improve properties of evaporation-spray coating perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

- 14. Dual-site passivation by heterocycle functionalized amidinium cations toward high-performance inverted perovskite solar cells and modules - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. osti.gov [osti.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Interfacial-Chemical-Physics of 5-AVAI on Metal Oxide Surfaces

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction of small organic molecules with inorganic surfaces is a cornerstone of advancements in fields ranging from heterogeneous catalysis and molecular electronics to biocompatible materials and drug delivery systems. This technical guide provides an in-depth analysis of the predicted interfacial interactions between 5-amino-2,3-dihydro-1H-inden-1-amine (5-AVAI) and technologically significant metal oxide surfaces, such as titanium dioxide (TiO₂) and zinc oxide (ZnO). While direct experimental literature on this specific interface is emerging, this document synthesizes foundational principles of surface science and extrapolates from studies of analogous amine and aromatic compounds. We explore the fundamental modes of adsorption, detailing the roles of Lewis acid-base interactions and physisorption. Furthermore, this guide presents a comprehensive suite of experimental protocols, including X-ray Photoelectron Spectroscopy (XPS), Temperature-Programmed Desorption (TPD), and Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR), explaining the causality behind each methodological step. The objective is to equip researchers with a robust theoretical framework and practical experimental strategies to investigate, characterize, and ultimately harness the unique properties of the 5-AVAI/metal oxide interface for future applications.

Foundational Chemistry: 5-AVAI and Metal Oxide Surfaces

Physicochemical Profile of 5-AVAI

5-AVAI, or 5-amino-2,3-dihydro-1H-inden-1-amine, is a molecule characterized by a rigid indane scaffold functionalized with two primary amine groups at the 1 and 5 positions. The key features relevant to surface interactions are:

-

Primary Amine Groups (-NH₂): These groups possess a lone pair of electrons on the nitrogen atom, making them effective Lewis bases. This electronic characteristic is the primary driver for strong, specific interactions with acidic sites on a metal oxide surface.

-

Aromatic Ring: The benzene ring component of the indane structure contributes a π-electron system. This allows for weaker, non-specific interactions (physisorption) with the surface via van der Waals forces.

-

Stereochemistry: The rigid, three-dimensional structure of the indane core will influence the orientation (or "pose") of the molecule upon adsorption, which can, in turn, affect packing density and the availability of the amine groups for interaction.

While the provided search results refer to "5-AVAI" in the context of 5-Aminovaleric Acid Hydroiodide, a perovskite stabilizer, this guide will focus on the indane-based structure as defined by the IUPAC name 5-amino-2,3-dihydro-1H-inden-1-amine, which presents a more complex and interesting case for fundamental surface science.

The Nature of Metal Oxide Surfaces

Metal oxide surfaces are not inert planes of atoms. Their chemistry is dominated by a complex landscape of active sites that govern their interaction with adsorbed molecules (adsorbates). For common oxides like TiO₂ (anatase or rutile) and ZnO, the key surface features include:

-

Coordinatively Unsaturated Metal Cations (Lewis Acid Sites): These are metal atoms at the surface (e.g., Ti⁴⁺, Zn²⁺) that have a lower coordination number than their counterparts in the bulk crystal. They are electron-deficient and act as primary docking points for Lewis bases like the amine groups of 5-AVAI.[1][2]

-

Surface Oxygen Anions (Lewis Base Sites): Surface O²⁻ ions can act as Lewis bases.[1]

-

Hydroxyl Groups (-OH): Under ambient conditions, most metal oxide surfaces are hydroxylated to some degree.[1] These surface hydroxyls can act as Brønsted acids (proton donors) or bases (proton acceptors) and can participate in hydrogen bonding with adsorbate molecules.[1] The density and acidity of these groups are highly dependent on the material and its preparation history.[3]

The reactivity of these sites is facet-dependent; for example, the (001) surface of anatase TiO₂ exhibits different adsorption properties than the more stable (101) surface.[4][5]

Theoretical Framework: Modes of Interaction

The adsorption of 5-AVAI onto a metal oxide surface can be broadly categorized into two primary mechanisms: chemisorption and physisorption.[6][7]

Chemisorption: The Dominant Interaction

Chemisorption involves the formation of a chemical bond between the adsorbate and the surface, characterized by a significant enthalpy of adsorption (typically >80 kJ/mol).[7][8] For 5-AVAI, this is expected to be the dominant mode of interaction, driven by a Lewis acid-base mechanism.

-

Mechanism: The lone pair of electrons on the nitrogen atom of one or both primary amine groups of 5-AVAI donates electron density to an empty d-orbital of a coordinatively unsaturated surface metal cation (e.g., Ti⁴⁺).[2][9] This forms a coordinative bond, strongly anchoring the molecule to the surface.[10] Studies on similar aromatic amines interacting with iron oxides confirm that surface acidity is a key driver for the interaction.[11][12]

Physisorption: A Secondary Contribution

Physisorption is a weaker form of adsorption arising from van der Waals forces, with a lower enthalpy of adsorption (typically 20-40 kJ/mol).[6][7] It does not involve significant changes to the electronic structure of the molecule or the surface.[13]

-

Mechanism: The π-electron system of the 5-AVAI aromatic ring can interact with the surface dipole, leading to a weak, non-covalent attraction. This interaction is less specific than chemisorption and is expected to contribute to the overall binding energy, particularly at lower temperatures.[14]

The interplay between these two modes is critical. It is plausible that 5-AVAI may initially physisorb onto the surface before diffusing to a more energetically favorable chemisorption site.[14]

Caption: Potential binding modes of 5-AVAI on a metal oxide surface.

Experimental Methodologies for Interface Characterization

A multi-technique approach is essential for a comprehensive understanding of the 5-AVAI/metal oxide interface. The following outlines a logical workflow and detailed protocols for key surface-sensitive techniques.

Caption: A logical workflow for surface analysis experiments.

Protocol: Surface Preparation and 5-AVAI Dosing

-

Objective: To create a clean, well-defined metal oxide surface and deposit a controlled amount of 5-AVAI.

-

Methodology (for single crystal in Ultra-High Vacuum - UHV):

-

Substrate Cleaning: Mount the metal oxide single crystal (e.g., TiO₂(110)) in the UHV chamber. Clean the surface via cycles of argon ion sputtering (e.g., 1 keV for 15 minutes) to remove contaminants, followed by annealing (e.g., 600°C for 30 minutes) to restore surface order.

-

Causality: Sputtering physically removes atomic layers, while annealing allows the surface to recrystallize, minimizing defects that could act as non-uniform adsorption sites.[3]

-

-

Surface Verification: Confirm surface cleanliness and structure using XPS (checking for carbon contamination) and Low-Energy Electron Diffraction (LEED) (verifying crystalline order).

-

5-AVAI Dosing: Place solid 5-AVAI into a Knudsen cell or similar thermal evaporator. Gently heat the source (e.g., 80-120°C) while the substrate is held at room temperature. The 5-AVAI will sublimate and deposit onto the clean surface. Control the coverage by varying the deposition time.

-

Causality: Thermal evaporation in UHV is a clean deposition method that prevents solvent molecules or atmospheric contaminants from co-adsorbing on the surface.

-

-

Protocol: X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the elemental composition of the surface and, crucially, the chemical state of the nitrogen in the adsorbed 5-AVAI.

-

Methodology:

-

Acquire a survey spectrum to confirm the presence of Ti, O, C, and N.

-

Perform high-resolution scans over the N 1s, C 1s, and Ti 2p core level regions.

-

Data Interpretation:

-

N 1s Peak: The binding energy of the N 1s core level is highly sensitive to its chemical environment. A single peak around 399-400 eV would suggest a neutral amine group. If a Lewis acid-base interaction occurs, the donation of electron density from the nitrogen to the surface metal cation will result in a positive shift in the N 1s binding energy (e.g., to 400-402 eV) due to the reduced electron density on the nitrogen atom.[15][16] The presence of multiple peaks could indicate different binding configurations (e.g., one amine group bonded, one free) or surface reactions.[17][18]

-

Ti 2p Peak: The Ti 2p₃/₂ and Ti 2p₁/₂ peaks (typically around 458.5 eV and 464.2 eV for Ti⁴⁺) might show subtle shifts or broadening upon 5-AVAI adsorption, indicating a change in the electronic environment of the surface titanium atoms.[17][19]

-

-

Protocol: Temperature-Programmed Desorption (TPD)

-

Methodology:

-

Dose the clean surface with 5-AVAI at a low temperature (e.g., -173°C or 100 K) to ensure adsorption.

-

Position the sample in front of a mass spectrometer.

-

Heat the sample at a constant linear rate (β), for example, 2 K/s.[21]

-

The mass spectrometer records the rate of desorption of 5-AVAI (or its fragments) as a function of temperature.

-

Data Interpretation: The temperature at which the desorption rate is maximum (Tₚ) is related to the activation energy for desorption (Eₐ), which provides a direct measure of the adsorption energy. A higher Tₚ indicates a stronger bond.[21]

-

Physisorption: A low-temperature peak (e.g., < 200 K) would correspond to weakly bound, physisorbed molecules.

-